molecular formula C20H19FN2O5S2 B11271510 N-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

N-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B11271510
M. Wt: 450.5 g/mol
InChI Key: FCQGMBNVAAOGQG-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the thiophene derivative with an appropriate amine.

    Substitution with the Fluorophenyl Group: The fluorophenyl group can be attached via a nucleophilic aromatic substitution reaction.

    Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the thiophene ring, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfamoyl group.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is studied for its unique electronic properties, which make it a candidate for use in organic semiconductors and photovoltaic materials.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for anti-inflammatory, anti-cancer, and antimicrobial agents.

Medicine

In medicine, research focuses on its potential therapeutic effects. The compound’s ability to modulate specific molecular pathways is of interest for developing new treatments for diseases such as cancer and inflammatory disorders.

Industry

Industrially, the compound’s stability and reactivity make it useful in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The fluorophenyl and dimethoxyphenyl groups can enhance binding affinity to these targets, while the thiophene ring can facilitate electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
  • N-(3,4-dimethoxyphenyl)-3-[(4-bromophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

Uniqueness

Compared to similar compounds, N-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s stability and its ability to interact with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C20H19FN2O5S2

Molecular Weight

450.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)-methylsulfamoyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H19FN2O5S2/c1-23(15-7-4-13(21)5-8-15)30(25,26)18-10-11-29-19(18)20(24)22-14-6-9-16(27-2)17(12-14)28-3/h4-12H,1-3H3,(H,22,24)

InChI Key

FCQGMBNVAAOGQG-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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